Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate
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Overview
Description
Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate typically involves multiple steps. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation to yield the desired product . The reaction conditions often require specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar quinazoline core and exhibit various biological activities.
Indole Derivatives: Known for their diverse biological applications, including antiviral and anticancer activities.
Pyrimidine Derivatives: These compounds also possess a range of biological activities, such as antioxidant and antimicrobial properties.
Uniqueness
Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate stands out due to its unique combination of a quinazoline core with an oxolan-2-ylmethylamino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIWJSRVBPXWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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